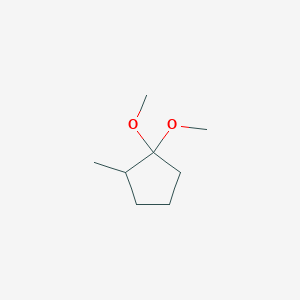

3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile, also known as Methylsulfanyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile (MSOH), is a novel compound with a wide range of potential applications in the field of medicinal chemistry. MSOH has been studied for its ability to modulate various biochemical and physiological processes, including enzyme regulation, membrane transport, and cell signaling. In addition, it has been used in laboratory experiments to investigate the mechanisms of drug action and to develop new therapeutic agents.

Applications De Recherche Scientifique

MSOH has been studied for its ability to modulate several biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can lead to enhanced memory and learning. In addition, MSOH has been studied for its ability to modulate the activity of several membrane transporters, including the serotonin transporter, the GABA transporter, and the glutamate transporter. These transporters are involved in the regulation of neurotransmitter levels in the brain, and modulation of their activity can lead to changes in mood and behavior. MSOH has also been studied for its ability to modulate cell signaling pathways, such as the MAPK/ERK pathway. This pathway is involved in the regulation of cell proliferation and apoptosis, and modulation of its activity can lead to changes in cell behavior.

Mécanisme D'action

The exact mechanism of action of MSOH is not yet fully understood. However, it is believed to act by binding to and modulating the activity of several enzymes, membrane transporters, and cell signaling pathways. For example, MSOH has been shown to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can lead to enhanced memory and learning. In addition, MSOH has been shown to bind to and modulate the activity of several membrane transporters, including the serotonin transporter, the GABA transporter, and the glutamate transporter. Finally, it has been shown to modulate the activity of several cell signaling pathways, such as the MAPK/ERK pathway.

Biochemical and Physiological Effects

MSOH has been studied for its ability to modulate several biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can lead to enhanced memory and learning. In addition, MSOH has been studied for its ability to modulate the activity of several membrane transporters, including the serotonin transporter, the GABA transporter, and the glutamate transporter. These transporters are involved in the regulation of neurotransmitter levels in the brain, and modulation of their activity can lead to changes in mood and behavior. Finally, MSOH has been shown to modulate the activity of several cell signaling pathways, such as the MAPK/ERK pathway. This pathway is involved in the regulation of cell proliferation and apoptosis, and modulation of its activity can lead to changes in cell behavior.

Avantages Et Limitations Des Expériences En Laboratoire

The use of MSOH in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid. Second, it is relatively stable and can be stored for long periods of time without degradation. Third, it is non-toxic and has a low potential for causing adverse side effects. Finally, it is relatively inexpensive and can be purchased from a variety of vendors.

Despite its advantages, there are some limitations to the use of MSOH in laboratory experiments. First, it is not as potent as some other compounds and may require higher concentrations for desired effects. Second, it can be difficult to accurately measure its concentration due to its low solubility in water. Finally, it can be difficult to control the exact concentration of MSOH in a laboratory setting.

Orientations Futures

The potential applications of MSOH are vast and the compound is still being actively researched. Some potential future directions for MSOH research include: exploring its potential as an antidepressant, anxiolytic, and antipsychotic; studying its ability to modulate the activity of other enzymes, membrane transporters, and cell signaling pathways; investigating its potential as a novel therapeutic agent in the treatment of neurological disorders; and exploring its potential as a novel drug delivery system. In addition, future research should focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as developing methods for accurately measuring its concentration in a laboratory setting.

Méthodes De Synthèse

MSOH can be synthesized through a multi-step process that involves the use of a variety of organic compounds, such as dimethyl sulfoxide (DMSO), sodium hydroxide, and ethyl acetate. The synthesis begins with the reaction of DMSO with sodium hydroxide to form a sodium sulfoxide intermediate. This intermediate is then reacted with ethyl acetate to form MSOH. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves the reaction of 2-amino-3-methylthiophene-5-carbonitrile with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-amino-3-methylthiophene-5-carbonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2-amino-3-methylthiophene-5-carbonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile intermediate.", "Step 2: Cyclize the intermediate using acetic acid to form the desired product.", "Step 3: Oxidize the product using hydrogen peroxide and sodium hydroxide in water to obtain 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile." ] } | |

Numéro CAS |

75459-58-4 |

Nom du produit |

3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile |

Formule moléculaire |

C11H8N2OS |

Poids moléculaire |

216.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.